cudratricusxanthone A

概要

説明

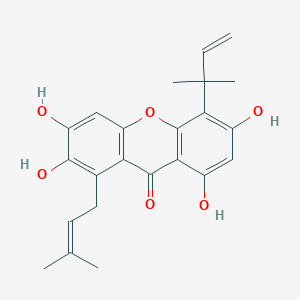

Cudratricusxanthone A (CTXA) is a prenylated xanthone isolated from the roots of Cudrania tricuspidata, a plant traditionally used in East Asian medicine for treating inflammation, neuritis, and metabolic disorders. Structurally, it features a xanthone core with a prenyl side chain, which enhances its bioavailability and interaction with cellular targets. CTXA exhibits a broad spectrum of bioactivities, including:

- Anti-adipogenic effects: Suppression of lipid accumulation in 3T3-L1 preadipocytes by inhibiting key adipogenic transcription factors (C/EBP-α, PPAR-γ) and signaling pathways (STAT-3/5, AMPK/ACC).

- Anti-inflammatory actions: Inhibition of iNOS, COX-2, and pro-inflammatory cytokines (TNF-α, IL-1β, IL-12) in LPS-stimulated microglia.

- Anticancer properties: Induction of apoptosis and metastasis inhibition in breast cancer cells.

- Neuroprotective and hepatoprotective roles: Modulation of oxidative stress and NF-κB signaling.

準備方法

Synthetic Routes and Reaction Conditions: Cudratricusxanthone A is primarily isolated from the root bark of Cudrania tricuspidata through bioassay-guided fractionation of the ethanol extract . The isolation process involves several steps, including solvent extraction, chromatography, and crystallization to purify the compound.

Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. Most of the compound is obtained through extraction from natural sources, which may not be sustainable for large-scale production. Future research may focus on developing synthetic methods to produce this compound in larger quantities.

化学反応の分析

Types of Reactions: Cudratricusxanthone A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activities or to study its properties in different contexts.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield reduced forms of the compound with altered biological activities.

科学的研究の応用

Biological and Medicinal Applications

Anti-inflammatory Properties

CTXA exhibits notable anti-inflammatory effects by inhibiting key enzymes involved in the inflammatory response. Research indicates that CTXA suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to reduced production of pro-inflammatory mediators such as nitric oxide and prostaglandin E2 in lipopolysaccharide (LPS)-stimulated macrophages .

Neuroprotective Effects

In studies focusing on neuroinflammation, CTXA has demonstrated protective effects against neurodegenerative conditions. It inhibits the activation of nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK) pathways, which are crucial in mediating inflammatory responses in microglial cells . This action suggests its potential use in treating neurodegenerative diseases characterized by chronic inflammation.

Cardiovascular Applications

CTXA has shown promise in cardiovascular health by inhibiting the proliferation of vascular smooth muscle cells (VSMCs), which is a critical factor in atherosclerosis and restenosis. The compound achieves this by blocking platelet-derived growth factor receptor beta (PDGF-Rβ) signaling pathways, thereby reducing VSMC proliferation stimulated by PDGF-BB .

Industrial Applications

While most research on CTXA has focused on its biological properties, there is potential for industrial applications, particularly in nutraceuticals and pharmaceuticals. The compound's unique structure and activity profile may lead to its incorporation into dietary supplements aimed at reducing inflammation or promoting cardiovascular health.

Case Studies

Several studies have documented the efficacy of CTXA:

- Neuroinflammation Study : A study demonstrated that CTXA significantly inhibited LPS-induced neuroinflammation in BV2 microglial cells through the suppression of NF-κB activation .

- Cardiovascular Research : Another investigation highlighted CTXA's ability to inhibit VSMC proliferation via PDGF-Rβ signaling pathways, suggesting its utility in preventing vascular diseases .

作用機序

Cudratricusxanthone A exerts its effects through multiple molecular targets and pathways . It inhibits the activation of nuclear factor-kappa B and p38 mitogen-activated protein kinase pathways, which are involved in the inflammatory response. By suppressing these pathways, this compound reduces the production of pro-inflammatory cytokines and enzymes, thereby mitigating inflammation and its associated effects.

Additionally, this compound inhibits the proliferation of vascular smooth muscle cells by suppressing the platelet-derived growth factor receptor beta tyrosine kinase and its downstream signaling pathways, including phospholipase C gamma 1, Ras, and extracellular signal-regulated kinase 1/2 . This mechanism contributes to its potential therapeutic applications in cardiovascular diseases.

類似化合物との比較

Comparison with Similar Xanthones

Anti-Inflammatory and Antioxidant Potency

CTXA demonstrates superior anti-inflammatory activity compared to other xanthones. For example:

CTXA’s potency is attributed to its prenyl group, which enhances membrane permeability and binding to inflammatory mediators like NF-κB. In contrast, non-prenylated xanthones (e.g., gerontoxanthone C) show weaker effects due to reduced cellular uptake.

Mechanistic Differences in Adipogenesis Regulation

CTXA uniquely targets both adipogenic and lipolytic pathways:

- AMPK/ACC Modulation : CTXA increases AMPK phosphorylation (T172) and ACC inhibition (S79), reducing lipid synthesis.

- STAT-3/5 Suppression : Unlike isoalvaxanthone (IAX), which primarily targets AP-1/Rac1, CTXA inhibits STAT-3/5 phosphorylation, blocking adipocyte differentiation.

| Compound | Adipogenic Targets | Lipolytic Effects |

|---|---|---|

| This compound | C/EBP-α, PPAR-γ, STAT-3/5, AMPK | No direct lipolysis |

| Isoalvaxanthone (IAX) | AP-1, Rac1, MMP-2 | Not reported |

Anticancer Activity and Selectivity

CTXA inhibits breast cancer metastasis via undefined pathways, while cudratricusxanthone G specifically targets colorectal cancer by downregulating MMP-2 through AP-1. Notably, CTXA’s cytotoxicity (IC50: 3.5–72.8 µM in cancer cells) is less potent than macluraxanthone C but more selective for inflammatory pathways.

Neuroinflammatory vs. Peripheral Anti-Inflammatory Effects

CTXA suppresses neuroinflammation by blocking NF-κB nuclear translocation and p38 MAPK in microglia, whereas cudraflavone D (another C. tricuspidata flavonoid) primarily affects peripheral inflammation via heme oxygenase-1 induction.

Critical Considerations

- Structural Advantages: The prenyl group in CTXA enhances its bioactivity compared to non-prenylated analogs like cudraxanthone D.

- Therapeutic Potential: Dual inhibition of adipogenesis and inflammation positions CTXA as a multifunctional agent for metabolic and neurodegenerative diseases.

生物活性

Cudratricusxanthone A (CTXA), a prenylated xanthone derived from the roots of Cudrania tricuspidata, exhibits a wide array of biological activities that make it a subject of interest in pharmacological research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

CTXA possesses an isoprenylated xanthone skeleton, which is characteristic of many bioactive natural products. Its unique structure contributes to its diverse biological activities, including anti-inflammatory, hepatoprotective, and neuroprotective effects.

1. Anti-inflammatory Effects

Numerous studies have highlighted the anti-inflammatory properties of CTXA. It has been shown to suppress pro-inflammatory mediators such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in macrophages, thereby reducing inflammation in various models .

2. Hepatoprotection

CTXA demonstrates significant hepatoprotective activity. Research indicates that it can attenuate liver injury induced by lipopolysaccharide (LPS) in mice, suggesting its potential use in treating liver diseases . A study reported that CTXA protects pancreatic beta cells from cytokine-induced damage, further supporting its role in liver health .

3. Neuroprotection

The compound also exhibits neuroprotective properties. It has been implicated in protecting neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases . The antioxidative effects of CTXA contribute to its ability to mitigate neuronal damage.

4. Antiproliferative Activity

CTXA has shown potential as an antiproliferative agent against various cancer cell lines. It inhibits cell proliferation through multiple pathways, including the modulation of cell cycle regulators and induction of apoptosis .

The mechanisms underlying the biological activities of CTXA are multifaceted:

- Inhibition of Inflammatory Pathways : CTXA modulates key signaling pathways involved in inflammation, such as NF-κB and MAPK pathways, leading to decreased expression of inflammatory cytokines .

- Antioxidative Mechanism : By enhancing the expression of heme oxygenase-1 (HO-1), CTXA exerts antioxidative effects that protect cells from oxidative stress-induced damage .

- Cell Cycle Regulation : CTXA influences cell cycle progression by affecting the expression of cyclins and cyclin-dependent kinases, which is crucial for its antiproliferative effects .

Case Studies

Several case studies have illustrated the therapeutic potential of CTXA:

- A study conducted on mice demonstrated that treatment with CTXA significantly reduced liver injury markers after LPS administration, indicating its protective role against sepsis-induced liver damage .

- In vitro studies using RAW264.7 macrophages showed that CTXA effectively suppressed the production of pro-inflammatory cytokines and enhanced anti-inflammatory responses through HO-1 activation .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity of cudratricusxanthone A in natural extracts?

- Methodological Answer : Structural confirmation requires a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY, HSQC, and HMBC) is essential to elucidate the xanthone skeleton and substituent positions. High-Resolution Mass Spectrometry (HRMS) validates molecular formulas, while UV-Vis and IR spectroscopy support functional group identification. Cross-referencing spectral data with published literature (e.g., Zou et al., 2004) ensures accuracy . For novel derivatives, X-ray crystallography may be necessary to resolve ambiguities .

Q. What experimental approaches are recommended for initial bioactivity screening of this compound?

- Methodological Answer : Prioritize in vitro assays targeting mechanisms relevant to its known bioactivities (e.g., anticancer, anti-inflammatory). Use cell viability assays (MTT or CCK-8) for cytotoxicity profiling, followed by enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity). Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with dose-response curves. For antioxidant properties, employ DPPH or ABTS radical scavenging assays . Ensure replicates (n ≥ 3) and statistical analysis (ANOVA with post-hoc tests) to minimize false positives .

Q. How should extraction protocols for this compound be optimized from plant sources?

- Methodological Answer : Use a factorial design to test variables like solvent polarity (e.g., methanol, ethyl acetate), extraction time, and temperature. Monitor yield via HPLC or LC-MS quantification. Soxhlet extraction or ultrasound-assisted methods often improve efficiency. Validate purity with TLC or preparative HPLC, and compare retention times with authenticated standards . Document solvent-to-material ratios and lyophilization steps to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Conduct systematic reviews following Cochrane guidelines:

Bias Assessment : Compare experimental conditions (e.g., cell lines, assay protocols, compound purity) between conflicting studies .

Meta-Analysis : Pool data using standardized metrics (e.g., IC₅₀ values) and apply random-effects models to account for heterogeneity .

Mechanistic Validation : Use knock-out models (e.g., CRISPR/Cas9) or isotopic labeling to confirm target engagement .

Q. What strategies are effective for overcoming challenges in the total synthesis of this compound?

- Methodological Answer : Focus on regioselective xanthone cyclization. Employ protecting groups (e.g., TBS for hydroxyls) to direct electrophilic aromatic substitution. Optimize catalysts (e.g., Lewis acids like BF₃·Et₂O) for key steps such as Friedel-Crafts acylation. Monitor intermediates via LC-MS and troubleshoot side reactions (e.g., dimerization) by adjusting reaction temperatures or solvent systems . Computational modeling (DFT) aids in predicting reaction pathways .

Q. How can mechanistic studies on this compound be designed to address gaps in understanding its pharmacological targets?

- Methodological Answer :

- Omics Integration : Use transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify differentially expressed genes/proteins in treated vs. control cells .

- Binding Assays : Perform Surface Plasmon Resonance (SPR) or Microscale Thermophoresis (MST) to quantify interactions with putative targets (e.g., kinases) .

- In Silico Docking : Validate hypotheses with molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) .

Q. What methodological frameworks ensure rigorous integration of this compound research into broader theoretical models (e.g., cancer biology)?

- Methodological Answer : Adopt the PICOT framework to align studies with theoretical constructs:

- Population : Define biological systems (e.g., triple-negative breast cancer models).

- Intervention : Specify compound dosage and delivery methods (e.g., nanoformulations).

- Comparison : Use standard therapies (e.g., paclitaxel) as benchmarks.

- Outcome : Quantify endpoints (e.g., apoptosis rates, tumor volume reduction).

- Time : Establish treatment durations for acute vs. chronic effects .

Q. Data Analysis and Reporting

Q. How should researchers handle variability in pharmacokinetic data for this compound across animal models?

- Methodological Answer : Apply nonlinear mixed-effects modeling (NONMEM) to account for interspecies differences. Parameterize absorption (Ka), volume of distribution (Vd), and clearance (CL) using plasma concentration-time curves. Validate with bootstrap resampling and visual predictive checks . Report results using STROBE guidelines for translational studies .

Q. What statistical methods are optimal for analyzing synergistic effects of this compound in combination therapies?

- Methodological Answer : Use the Chou-Talalay method to calculate Combination Index (CI) values. Generate isobolograms to classify synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1). Confirm findings with Bliss independence models and Bayesian network analysis .

Q. Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility in this compound studies, particularly in phytochemical characterization?

- Methodological Answer : Adhere to the Beilstein Journal of Organic Chemistry’s guidelines:

- Data Transparency : Publish full NMR and HRMS spectra in supplementary materials.

- Compound Purity : Report HPLC chromatograms with purity ≥95%.

- Reference Standards : Use commercially available xanthones (e.g., mangostin) for cross-validation .

特性

IUPAC Name |

2,3,6,8-tetrahydroxy-5-(2-methylbut-3-en-2-yl)-1-(3-methylbut-2-enyl)xanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O6/c1-6-23(4,5)19-14(25)9-13(24)18-21(28)17-12(8-7-11(2)3)20(27)15(26)10-16(17)29-22(18)19/h6-7,9-10,24-27H,1,8H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUEJTEBWTNXAPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C(=CC2=C1C(=O)C3=C(O2)C(=C(C=C3O)O)C(C)(C)C=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101117920 | |

| Record name | 5-(1,1-Dimethyl-2-propen-1-yl)-2,3,6,8-tetrahydroxy-1-(3-methyl-2-buten-1-yl)-9H-xanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101117920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

740810-42-8 | |

| Record name | 5-(1,1-Dimethyl-2-propen-1-yl)-2,3,6,8-tetrahydroxy-1-(3-methyl-2-buten-1-yl)-9H-xanthen-9-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=740810-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(1,1-Dimethyl-2-propen-1-yl)-2,3,6,8-tetrahydroxy-1-(3-methyl-2-buten-1-yl)-9H-xanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101117920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。